4-Methoxycyclohexanamine

Catalog No.
S1544044
CAS No.
121588-79-2
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxycyclohexanamine

CAS Number

121588-79-2

Product Name

4-Methoxycyclohexanamine

IUPAC Name

4-methoxycyclohexan-1-amine

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3

InChI Key

SDMXLAZIFYYECU-UHFFFAOYSA-N

SMILES

COC1CCC(CC1)N

Canonical SMILES

COC1CCC(CC1)N

General Information

4-Methoxycyclohexanamine is a chemical compound with the molecular formula C7H15NO . and as a free base. The hydrochloride form has a molecular weight of 165.66 , while the free base form has a molecular weight of 129.2 .

Storage and Safety

Both forms of 4-Methoxycyclohexanamine should be stored in a dark place at room temperature . They are both classified as GHS07, which means they are harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Synthesis of 2-(4-Methoxy-cyclohexyl)-isoindole-1,3-dione

One application of 4-Methoxycyclohexanamine is in the synthesis of 2-(4-Methoxy-cyclohexyl)-isoindole-1,3-dione . The compound is dissolved in ethanol and reacted with hydrazine . The resulting product is then purified via chromatography .

Energy Storage Devices

4-Methoxycyclohexanamine may have applications in the field of energy storage. A study found that a reliable energy storage capacity above 7 J cm −3 can be obtained, which is twice the energy storage capacity of state-of-the-art biaxially oriented polypropylene films . This could be attractive for technological applications for energy storage devices .

Magnetic PMMA@Fe Synthesis

Another potential application of 4-Methoxycyclohexanamine is in the synthesis of magnetic PMMA@Fe. The Fe 3 O 4 Pickering emulsion provided a large oil/water interface area for the in situ growth of Cu 3 (BTC) 2 nanocrystals and further interfacial polymerization of polymethyl methacrylate (PMMA) .

(4+3) Cycloadditions in Natural Product Synthesis

(4+3) Cycloadditions have been widely applied in synthesis, and 4-Methoxycyclohexanamine could potentially be used in these reactions. This type of reaction has been used in the synthesis of natural products .

4-Methoxycyclohexanamine is an organic compound characterized by its cyclohexane structure with a methoxy group attached at the fourth position. Its molecular formula is C7H15NO, and it has a molecular weight of approximately 129.2 g/mol. The compound exists in both trans and cis forms, with the trans isomer being more commonly referenced in scientific literature. It is a colorless to pale yellow liquid or solid, depending on its form, and is known for its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Aminolysis Reactions: It has been used to investigate the aminolysis of phenyl and 4-nitrophenyl chloroformates, providing insights into reaction mechanisms and kinetics .
  • Substitution Reactions: The presence of the methoxy group allows for electrophilic substitution reactions, which are fundamental in organic synthesis.
  • Formation of Derivatives: The compound can be transformed into various derivatives that exhibit different biological activities .

Research indicates that derivatives of 4-methoxycyclohexanamine may exhibit significant biological activities, particularly as:

  • Monoamine Oxidase Inhibitors: Some studies have explored its potential effects on neurological processes by inhibiting monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
  • Antimicrobial Agents: Compounds derived from 4-methoxycyclohexanamine have shown promise in antimicrobial applications .

The synthesis of 4-methoxycyclohexanamine can be achieved through several methods:

  • Alkylation of Cyclohexylamine: Cyclohexylamine can be alkylated with methanol under acidic conditions to introduce the methoxy group.
  • Reduction Reactions: Starting from appropriate precursors such as nitro compounds, reduction reactions can yield 4-methoxycyclohexanamine.
  • Amine Exchange Reactions: The compound can also be synthesized via amine exchange reactions involving methoxy-substituted halides .

4-Methoxycyclohexanamine has various applications, including:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of pharmaceuticals due to its unique structural features.
  • Research Chemicals: The compound is utilized in laboratory settings for studying reaction mechanisms and biological pathways .
  • Potential Therapeutics: Its derivatives are being explored for their potential therapeutic effects, especially in treating neurological disorders .

Studies have indicated that 4-methoxycyclohexanamine interacts with biological systems primarily through:

  • Enzyme Inhibition: Its derivatives may inhibit enzymes involved in neurotransmitter metabolism, impacting mood and cognitive functions.
  • DNA Repair Mechanisms: Similar compounds have been shown to affect DNA repair pathways, suggesting that 4-methoxycyclohexanamine may influence cellular repair processes .

Several compounds share structural similarities with 4-methoxycyclohexanamine. Here are some notable examples:

Compound NameCAS NumberKey Features
Trans-4-Methoxycyclohexanamine121588-79-2Exhibits similar biological activity; often referenced in studies.
Cis-4-Methoxycyclohexanamine61367-43-9Structural isomer with potentially different properties.
N-Methyl-4-methoxycyclohexanamine1311315-59-9Methylated derivative; used in pharmacological studies.
4-Methoxy-N-methylcyclohexanamine4342-46-5Known for its role in synthesizing other bioactive compounds.

Uniqueness

The uniqueness of 4-methoxycyclohexanamine lies in its specific structural configuration that allows it to engage in diverse

XLogP3

0.5

Dates

Last modified: 08-15-2023

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